molecular formula C12H23N B099721 N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine CAS No. 17943-83-8

N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine

Cat. No. B099721
CAS RN: 17943-83-8
M. Wt: 181.32 g/mol
InChI Key: KMTNBUQGZLIPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a derivative of cyclopentylmethylamine.

Mechanism Of Action

The mechanism of action of DMCM involves the inhibition of GABA(A) receptors, which leads to the disinhibition of neuronal activity. This disinhibition can lead to the activation of various neurotransmitter systems, including the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

DMCM has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. DMCM has also been shown to have anxiogenic effects in animal models, which suggest its potential application in the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of DMCM is its selectivity for GABA(A) receptors, which allows for the specific modulation of the GABAergic system. However, DMCM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DMCM, including the development of new synthetic methods for its production, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of new analogs of DMCM with improved selectivity and efficacy could lead to the development of new drugs for the treatment of various neurological disorders.

Synthesis Methods

DMCM can be synthesized through several methods, including the reaction of cyclopentylmethylamine with formaldehyde and dimethylamine. This reaction leads to the formation of DMCM, which can be purified through recrystallization.

Scientific Research Applications

DMCM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMCM has been used as a tool to study the GABAergic system, which is essential for the regulation of neuronal excitability. DMCM acts as a selective antagonist of GABA(A) receptors, which are responsible for the inhibitory effects of GABA in the brain.

properties

CAS RN

17943-83-8

Product Name

N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methyl-5-propan-2-ylidenecyclopentyl)methanamine

InChI

InChI=1S/C12H23N/c1-9(2)11-7-6-10(3)12(11)8-13(4)5/h10,12H,6-8H2,1-5H3

InChI Key

KMTNBUQGZLIPMN-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C)C)C1CN(C)C

Canonical SMILES

CC1CCC(=C(C)C)C1CN(C)C

synonyms

[1R,5R,(-)]-2-Isopropylidene-N,N,5-trimethylcyclopentanemethanamine

Origin of Product

United States

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